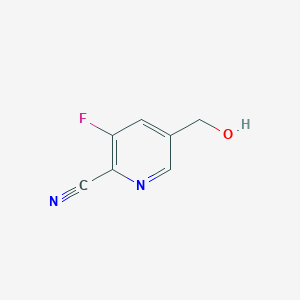

3-Fluoro-5-(hydroxymethyl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

3-fluoro-5-(hydroxymethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 |

InChI Key |

AGNREGPWYUWOKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Fluoro 5 Hydroxymethyl Picolinonitrile and Its Core Moieties

Reactivity of the Nitrile Functionality in Picolinonitrile Systems

The nitrile group in picolinonitrile systems is a versatile functional group that can undergo a variety of transformations. Its reactivity is significantly influenced by the electronic properties of the pyridine (B92270) ring and the other substituents present. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom in 3-fluoro-5-(hydroxymethyl)picolinonitrile enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions at the Nitrile Carbon

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. wikipedia.orgnumberanalytics.com The partial positive charge on the nitrile carbon makes it an electrophilic center, readily attacked by nucleophiles. wikipedia.orgmasterorganicchemistry.com This initial addition leads to the formation of an imine anion, which can then be protonated or undergo further reaction. libretexts.org

Common nucleophiles that add to nitriles include organometallic reagents (like Grignard reagents), alcohols, and amines. wikipedia.org For instance, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, is a well-established method for the synthesis of ketones. libretexts.org The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon, forming an imine salt which is then hydrolyzed to a ketone. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Product after Hydrolysis | Reference |

|---|---|---|

| Grignard Reagent (R-MgX) | Ketone (R-C=O) | libretexts.org |

| Organozinc Reagents | β-Enaminoester or β-ketoester | wikipedia.org |

| Alcohols (in presence of acid) | Imidate (Pinner reaction) | wikipedia.org |

| Amines | Amidines |

This table presents generalized outcomes of nucleophilic additions to nitriles.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or amides. libretexts.org The reaction proceeds via the initial formation of an amide, which can sometimes be isolated as the final product under controlled conditions. google.com

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.org Subsequent tautomerization and further hydrolysis of the resulting amide lead to the corresponding carboxylic acid. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

For picolinonitriles, hydrolysis provides a route to picolinamides and picolinic acids, which are valuable intermediates in medicinal and materials chemistry. For example, 3-hydroxypicolinonitrile has been hydrolyzed to 3-hydroxypicolinamide. google.com Similarly, various cyanopyridines can be hydrolyzed to their corresponding amides, such as the conversion of 2-cyanopyridine (B140075) to picolinamide. google.com

Reductive Transformations to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is of significant importance in organic synthesis, providing access to primary amines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and diisobutylaluminium hydride (DIBALH). libretexts.orggoogle.com

Catalytic hydrogenation is a widely used method for the reduction of nitriles. google.com Various catalysts, such as Raney nickel, platinum, and palladium, can be employed. google.com The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule. For instance, in halogenated cyanopyridines, catalyst selection is important to avoid dehalogenation as a side reaction. google.com

The reduction of picolinonitriles provides the corresponding aminomethylpyridines. For example, 2-cyanopyridines can be catalytically reduced to 2-aminomethylpyridines. google.com

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to form heterocyclic rings. wikipedia.orgfiveable.melibretexts.org These reactions are powerful tools for the construction of complex cyclic systems. fiveable.me

A common example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. Another important reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where a nitrile can act as a dienophile, although this is less common for simple nitriles and often requires activation by electron-withdrawing groups. fiveable.me More prevalent are 1,3-dipolar cycloadditions. libretexts.org For instance, nitrones can react with nitriles in a [3+2] cycloaddition to yield oxadiazolines.

Research has shown that heteroaryl carbonitriles can undergo microwave-assisted [3+2] annulation with arylhydrazides to form functionalized 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.orgacs.org The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the reacting partners. acs.org

Transformations of the Hydroxymethyl Substituent

The hydroxymethyl group (-CH₂OH) is a primary alcohol and thus exhibits the characteristic reactivity of this functional class. It can be readily oxidized to an aldehyde or a carboxylic acid. acs.org

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group provides a straightforward route to the corresponding pyridine-5-carboxaldehyde and pyridine-5-carboxylic acid derivatives. The choice of oxidizing agent determines the extent of the oxidation.

Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes. For instance, the oxidation of hydroxymethylpyridines to the corresponding pyridinecarboxaldehydes is a known transformation.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. The oxidation of α-picoline (2-methylpyridine) with potassium permanganate is a classic method for the preparation of picolinic acid (pyridine-2-carboxylic acid). orgsyn.org Similarly, substituted 8-methylquinolines have been catalytically oxidized to the corresponding carboxylic acids. nih.gov It is expected that the hydroxymethyl group of this compound would be oxidized to a carboxylic acid under similar strong oxidizing conditions. The resulting pyridinedicarboxylic acids are of interest in the development of sustainable polymers. wur.nl

Table 2: Oxidation Products of the Hydroxymethyl Group

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Manganese Dioxide (MnO₂) | Aldehyde | |

| Pyridinium Chlorochromate (PCC) | Aldehyde | |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | orgsyn.org |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid |

This table outlines the expected products from the oxidation of a primary alcohol like the hydroxymethyl group.

Etherification and Esterification Reactions

The hydroxymethyl group at the 5-position of this compound is a primary alcohol, making it amenable to standard etherification and esterification reactions. These transformations are crucial for introducing a wide range of functional groups and for creating prodrugs or modifying the molecule's physicochemical properties.

Etherification reactions, the formation of an ether linkage (R-O-R'), can be accomplished under various conditions. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide.

A study on the synthesis of novel pyridyl derivatives for potential use in treating central nervous system disorders demonstrated the etherification of a similar compound, (3-fluoropyridin-2-yl)methanol. In this case, the alcohol was treated with sodium hydride in tetrahydrofuran (B95107) (THF) to form the sodium alkoxide, which was then reacted with a variety of alkyl halides to yield the corresponding ethers. It is anticipated that this compound would react similarly.

Esterification , the formation of an ester (R-CO-OR'), can be achieved through several methods. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base is often more efficient.

In the context of preparing derivatives of picolinic acids, related hydroxymethylpyridines have been successfully esterified. For instance, (6-chloropyridin-3-yl)methanol has been acylated using acetic anhydride (B1165640) in the presence of pyridine as a catalyst to yield the corresponding acetate (B1210297) ester. This suggests that this compound could be readily converted to its acetate or other esters under similar conditions.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (e.g., CH3I, BnBr) | 5-(alkoxymethyl)-3-fluoropicolinonitrile | |

| Esterification (with acid chloride/anhydride) | Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride), base (e.g., pyridine, triethylamine) in a solvent like CH2Cl2 | (2-cyano-5-fluoropyridin-3-yl)methyl acetate | |

| Esterification (Fischer) | Carboxylic acid (e.g., acetic acid), strong acid catalyst (e.g., H2SO4), heat | (2-cyano-5-fluoropyridin-3-yl)methyl acetate | General textbook knowledge |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be converted to other functional groups through various substitution reactions. This is a key strategy for further functionalization of the molecule.

One of the most common transformations is the conversion of the alcohol to an alkyl halide. This can be achieved using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivatives. These halogenated intermediates are highly reactive and can be used in a range of subsequent nucleophilic substitution reactions.

Another important substitution is the Mitsunobu reaction, which allows for the conversion of the alcohol to a variety of other functional groups, including esters, ethers, and azides, under mild conditions. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for substitution by a nucleophile.

The conversion of the hydroxyl group to an amino group can also be achieved, either directly or indirectly. A direct approach might involve a variation of the Mitsunobu reaction with an appropriate nitrogen nucleophile. An indirect, two-step procedure would involve first converting the alcohol to a halide or a sulfonate ester (e.g., a tosylate or mesylate), followed by reaction with ammonia (B1221849) or an amine.

Table 2: Key Substitution Reactions of the Hydroxyl Group

| Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|

| Hydroxyl to Chloro | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | 5-(chloromethyl)-3-fluoropicolinonitrile | General textbook knowledge |

| Hydroxyl to Bromo | Phosphorus tribromide (PBr₃) | 5-(bromomethyl)-3-fluoropicolinonitrile | General textbook knowledge |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile (e.g., RCO₂H, HN₃) | Corresponding ester, azide, etc. | |

| Hydroxyl to Amino (indirect) | 1. Mesyl chloride or Tosyl chloride, base 2. Ammonia or amine | 5-(aminomethyl)-3-fluoropicolinonitrile | General textbook knowledge |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing fluoro and cyano groups. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on Fluorinated Pyridines

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene, due to the deactivating effect of the ring nitrogen. The presence of a fluorine atom and a cyano group further deactivates the ring, making EAS on this compound extremely challenging.

If an EAS reaction were to occur, the position of substitution would be governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the cyano and hydroxymethyl groups are meta-directors. The pyridine nitrogen strongly deactivates the ortho and para positions (C2, C4, C6). Therefore, any potential electrophilic attack would likely be directed to the C4 position, which is meta to the cyano group and ortho to the fluorine. However, forcing conditions would be required, and yields would likely be low.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

In stark contrast to its low reactivity in EAS, the electron-deficient nature of the 3-fluoropyridine (B146971) ring, enhanced by the presence of the electron-withdrawing cyano group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in SNAr reactions.

A wide variety of nucleophiles can displace the fluorine atom at the C3 position. These include alkoxides, thiolates, amines, and carbanions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by heat.

For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 3-methoxy-5-(hydroxymethyl)picolinonitrile. Similarly, reaction with a primary or secondary amine would lead to the corresponding 3-amino-5-(hydroxymethyl)picolinonitrile derivative. The SNAr reaction is a powerful tool for the diversification of this scaffold.

Regioselective C-H Functionalization of Pyridines

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful method for the direct introduction of new bonds at C-H positions, avoiding the need for pre-functionalized starting materials. For pyridines, C-H functionalization can be directed to specific positions by the nitrogen atom or by other substituents.

For 3-fluoropyridines, C-H functionalization can occur at the C2, C4, or C6 positions. The regioselectivity is often controlled by the choice of catalyst and directing group. For instance, palladium-catalyzed C-H arylation of 3-fluoropyridine has been shown to occur at the C2 and C6 positions. Iridium-catalyzed C-H borylation often favors the position meta to the nitrogen, which would be the C4 and C6 positions in this case. Given the substitution pattern of this compound, C-H functionalization could potentially be directed to the C4 or C6 positions.

Dearomatization-Rearomatization Strategies for Pyridine Functionalization

Dearomatization-rearomatization strategies offer an alternative approach to pyridine functionalization. This involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate, such as a dihydropyridine (B1217469), which can then be functionalized. Subsequent rearomatization restores the aromatic pyridine ring.

One such method is the Chichibabin reaction, which involves the amination of pyridines at the C2 or C6 position. However, this reaction is typically limited to pyridines that are not strongly deactivated.

A more versatile approach involves the formation of N-acyl or N-alkoxycarbonyl pyridinium salts, which are more susceptible to nucleophilic attack. The addition of a nucleophile to the pyridinium salt generates a dihydropyridine intermediate. This intermediate can then be oxidized to a substituted pyridine. This strategy could potentially be applied to this compound to introduce substituents at the C4 or C6 positions.

Synergistic Effects of Multiple Substituents on Reactivity (Fluoro, Hydroxymethyl, Nitrile)

The simultaneous presence of a fluorine atom, a hydroxymethyl group, and a nitrile group on the picolinonitrile ring gives rise to a complex reactivity profile that is not merely a sum of the individual substituent effects. The interplay between their electron-withdrawing and electron-donating properties, as well as their steric demands, leads to a unique chemical personality for this compound.

The fluorine atom at the 3-position and the nitrile group at the 2-position are potent electron-withdrawing groups. The high electronegativity of fluorine results in a strong inductive (-I) effect, pulling electron density away from the pyridine ring. Similarly, the nitrile group exerts both a strong inductive (-I) and a resonance (-M) effect, further depleting the ring of electrons. This pronounced electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution. Electrophiles, which seek electron-rich centers, will be less inclined to attack the electron-poor pyridine nucleus.

Conversely, this electron deficiency, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6), renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles readily attack these electron-poor carbon centers. The fluorine atom, being a good leaving group in SNAr reactions on activated aromatic systems, can be displaced by various nucleophiles. For instance, in related fluorinated picolinonitriles, the fluorine atom can be substituted in nucleophilic aromatic substitution reactions. ossila.com

In contrast to the deactivating nature of the fluoro and nitrile groups, the hydroxymethyl group at the 5-position introduces a countervailing influence. The -CH2OH group is generally considered to be weakly electron-donating through a positive inductive (+I) effect. This effect can partially mitigate the strong electron-withdrawing influence of the other two substituents. Furthermore, the hydroxyl moiety of the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially influencing the reaction mechanism and regioselectivity by interacting with reagents or solvents. The hydroxymethyl group itself can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a halomethyl group, providing a handle for further functionalization.

The nitrile group, in addition to its role in activating the ring for nucleophilic attack, is a versatile functional group in its own right. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The reactivity of the nitrile group is also influenced by the electronic environment of the pyridine ring. The strong electron-withdrawing nature of the adjacent fluorine atom can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Enhanced susceptibility to nucleophilic attack: Primarily at the fluorine-bearing carbon, driven by the combined electron-withdrawing power of the fluoro and nitrile groups.

Modulated reactivity of the functional groups: The electronic interplay between the substituents affects the reactivity of the hydroxymethyl and nitrile groups themselves. For example, the synthesis of related molecules, such as 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues, highlights the chemical transformations possible for such substituted frameworks. nih.gov

Detailed research findings on the specific reactions of this compound are limited in publicly available literature. However, by understanding the fundamental principles of substituent effects on pyridine reactivity, a predictive framework for its chemical behavior can be established.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Fluoro | 3 | Strong -I | Activates for SNAr, Deactivates for EAS |

| Nitrile | 2 | Strong -I, -M | Activates for SNAr, Deactivates for EAS, Electrophilic center |

| Hydroxymethyl | 5 | Weak +I | Weakly activating/deactivating, Site for further functionalization |

Table 1: Summary of Individual Substituent Effects on the Picolinonitrile Core

The combined effect of these substituents leads to a molecule with distinct reactive sites, making it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective chemical modifications, enabling the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of Fluorinated Picolinonitrile Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 3-Fluoro-5-(hydroxymethyl)picolinonitrile, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its elemental composition with high accuracy.

Upon electron impact ionization, the molecule is expected to undergo fragmentation through various pathways, influenced by the presence of the fluorine atom, the nitrile group, and the hydroxymethyl substituent on the pyridine (B92270) ring. The molecular ion peak (M+) for nitriles can sometimes be weak or absent, with a prominent M-1 peak resulting from the loss of a hydrogen atom. libretexts.org

The fragmentation of this compound would likely involve the following key steps:

Loss of a hydrogen atom: Formation of a stable [M-H]+ ion, often a significant peak in the mass spectra of nitriles. libretexts.org

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, leading to the loss of a CH2OH radical.

Loss of carbon monoxide (CO): From the hydroxymethyl group after rearrangement.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrile-containing compounds.

Loss of a fluorine atom: Although the C-F bond is strong, its cleavage can occur, especially in higher-energy fragmentation.

A hypothetical fragmentation pattern for this compound is presented below. The exact masses are calculated based on the most abundant isotopes.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Daltons) | Proposed Fragment Ion | Description of Neutral Loss |

| 152.0437 | [C7H5FN2O]+ | Molecular Ion (M+) |

| 151.0359 | [C7H4FN2O]+ | Loss of H radical |

| 123.0383 | [C7H4FN2]+ | Loss of CHO from hydroxymethyl |

| 122.0305 | [C6H4FN2]+ | Loss of CH2O from hydroxymethyl |

| 121.0359 | [C7H4FN]+ | Loss of HCN |

| 95.0254 | [C5H3FN]+ | Loss of CO from [M-H]+ and subsequent loss of HCN |

This table presents hypothetical data based on general fragmentation principles for similar organic molecules.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for analyzing fluorinated compounds, offering the necessary sensitivity and selectivity to resolve various analytes in complex mixtures. chromatographyonline.com Techniques like tandem mass spectrometry (MS/MS) can further aid in the structural elucidation by providing detailed fragmentation patterns of selected precursor ions. nih.gov

Other Advanced Characterization Techniques (e.g., XPS, NEXAFS)

Beyond mass spectrometry, other surface-sensitive and element-specific techniques provide deeper insights into the electronic structure and chemical environment of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide detailed information about the carbon, nitrogen, oxygen, and fluorine atoms.

The binding energies of the core-level electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. For instance, the C 1s spectrum would show distinct peaks for the carbon atoms in the pyridine ring, the nitrile group (-C≡N), and the hydroxymethyl group (-CH2OH). Similarly, the N 1s spectrum would distinguish between the nitrogen in the pyridine ring and the nitrile group. The F 1s and O 1s spectra would provide information on the fluorine and oxygen environments, respectively.

Combining experimental XPS data with theoretical calculations can lead to a remarkably accurate assignment of spectral features and a deeper understanding of the molecular electronic structure. nih.gov

Expected XPS Binding Energy Ranges for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| C 1s | Carbon | C-C, C-H (in pyridine ring) | ~284.8 |

| C-F | ~286-287 | ||

| C-O (in -CH2OH) | ~286.5 | ||

| C≡N | ~287-288 | ||

| N 1s | Nitrogen | N in pyridine ring | ~399-400 |

| N in nitrile group | ~398-399 | ||

| O 1s | Oxygen | O in -CH2OH | ~532-533 |

| F 1s | Fluorine | C-F | ~686-688 |

This table presents expected binding energy ranges based on literature values for similar functional groups in organic molecules. nih.govrsc.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule. By exciting core-level electrons to unoccupied molecular orbitals, NEXAFS provides information about the orientation and electronic structure of molecules, particularly when adsorbed on surfaces.

For this compound, NEXAFS spectra at the C, N, O, and F K-edges would reveal details about the π* and σ* orbitals associated with the pyridine ring and the nitrile group. This information is crucial for understanding the molecule's reactivity and its interaction with other materials. The polarization dependence of NEXAFS can also be used to determine the orientation of the molecule on a substrate.

Computational Chemistry and Mechanistic Insights for 3 Fluoro 5 Hydroxymethyl Picolinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide accurate predictions of molecular structure and reactivity at a manageable computational cost. Theoretical studies on related pyridine (B92270) derivatives have been conducted using various levels of theory, such as B3LYP with basis sets like 6-311+G(2d,p), to analyze their properties. researchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For analogous systems, such as 6-arylated-pyridin-3-yl methanol (B129727) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can be a significant indicator of reactivity. researchgate.net A larger energy gap implies higher stability and lower reactivity. researchgate.net In the case of 3-Fluoro-5-(hydroxymethyl)picolinonitrile, the electron-withdrawing nature of both the fluorine atom and the nitrile group would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The hydroxymethyl group, being a mild electron-donating group, would have a lesser, but opposing, effect.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For a related compound, 3-pyridinealdazine, the MEP surface was evaluated to understand its reactive sites. nih.gov In this compound, the most negative potential would likely be located on the nitrogen atom of the pyridine ring and the nitrile group, while the most positive regions would be around the hydrogen of the hydroxyl group and the carbon atom attached to the fluorine.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| 6-(3-Fluorophenyl)-4-pyridine-methanol | - | - | 4.91 | B3LYP/6-311++G(d,p) researchgate.net |

| 4-Pyrrolidinopyridine | - | - | - | B3LYP/6-311G+(d,p) ias.ac.in |

| 3-Bromopyridine (B30812) | - | - | - | B3LYP/6-311G+(d,p) ias.ac.in |

The electronic parameters derived from DFT calculations can be used to predict a molecule's reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons.

For substituted pyridines, DFT has been used to predict their nucleophilicity. ias.ac.in The presence of electron-withdrawing groups, such as the fluoro and cyano groups in this compound, generally decreases the nucleophilicity of the pyridine ring nitrogen. Conversely, these groups activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating group. masterorganicchemistry.com The fluorine atom at the 3-position is not ideally positioned to activate the typical SNAr positions (2, 4, and 6), but the combined electronic effect of the substituents would still render the ring electron-deficient.

Reaction pathways can be predicted by examining the sites most susceptible to attack based on the MEP map and Fukui functions, which indicate the change in electron density when an electron is added or removed. For this compound, likely reaction pathways would involve nucleophilic attack on the carbon atom bonded to the fluorine or reactions involving the hydroxymethyl and nitrile functional groups.

The presence of the hydroxymethyl group introduces conformational flexibility to the molecule. DFT calculations can be used to determine the most stable conformation by optimizing the geometry and calculating the relative energies of different rotamers. For instance, the orientation of the -CH₂OH group relative to the pyridine ring can be studied. The rotational barrier of this group can be calculated by performing a relaxed potential energy surface scan around the C-C bond connecting the hydroxymethyl group to the ring.

A study on 6-arylated-pyridin-3-yl methanol derivatives explored their structural features using DFT, demonstrating good agreement between theoretical and experimental data. researchgate.net Similarly, conformational analysis of 3-pyridinealdazine has been performed using DFT to determine its most stable form. nih.gov For this compound, the most stable conformer would likely be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen or the fluorine atom, if sterically feasible.

The functional groups on this compound—the hydroxyl group (hydrogen bond donor and acceptor), the pyridine nitrogen (hydrogen bond acceptor), the nitrile group (acceptor), and the fluorine atom (weak acceptor)—allow for a variety of intermolecular interactions. DFT can be used to model dimers or larger clusters of the molecule to understand these interactions, which are crucial for determining its physical properties and crystal packing.

Symmetry-Adapted Perturbation Theory (SAPT) is a method that can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This provides a detailed understanding of the nature of the intermolecular forces. For example, studies on quinolone carboxylic acid derivatives have shown that dispersive forces can be decisive factors in intermolecular interactions. nih.gov In the case of this compound, hydrogen bonding involving the hydroxymethyl group is expected to be a dominant intermolecular interaction.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rates.

A likely reaction for this compound is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion acts as a leaving group. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of the highly electronegative fluorine atom on the SNAr rate-determining step, which is the initial nucleophilic attack. acs.org

The mechanism of SNAr reactions can be either a two-step process involving a stable Meisenheimer intermediate or a concerted process (cSNAr) that proceeds through a single transition state. nih.govacs.org DFT calculations can distinguish between these pathways by searching for the relevant stationary points on the potential energy surface.

For a concerted SNAr reaction, the activation energy is the energy difference between the reactants and the single transition state. In the transition state, the bond to the incoming nucleophile is partially formed, and the bond to the leaving group is partially broken. acs.org Computational studies on the reaction of fluoroarenes have determined activation barriers for such processes. nih.gov For example, a concerted SNAr reaction was found for various substituted haloarenes with activation energies ranging from 17 to 28 kcal/mol. nih.gov

Table 2: Representative Calculated Activation Energies for Analogous SNAr Reactions

| Reactants | Nucleophile | Mechanism | Activation Energy (ΔG‡) (kcal/mol) | Reference |

| Substituted Haloarenes | Various | cSNAr | 17 - 28 | nih.gov |

| Iodoarenes | NaH/NaI | cSNAr | 20.9 | nih.gov |

This table presents a range of activation energies for SNAr reactions of related compounds to illustrate typical energy barriers.

For this compound, a quantum chemical study of its SNAr reaction with a nucleophile would involve:

Optimizing the geometries of the reactant, the nucleophile, the transition state, and the product.

Performing a frequency calculation on the transition state to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency).

Calculating the activation energy as the difference in energy between the transition state and the reactants.

Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products on the potential energy surface. acs.org

Such an analysis would provide fundamental insights into the reactivity of this compound and guide the development of synthetic routes utilizing this compound as a building block.

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity and stereoselectivity in the functionalization of substituted pyridines like this compound is a key area where computational chemistry offers significant insights. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the substituents—fluoro, hydroxymethyl, and cyano groups—profoundly influence the reactivity and selectivity of various transformations.

Regioselectivity:

The regioselectivity of reactions involving this compound is dictated by the electronic and steric effects of its substituents. The fluorine atom at the 3-position and the cyano group at the 2-position are strong electron-withdrawing groups, which significantly activate the pyridine ring towards nucleophilic substitution. Density Functional Theory (DFT) calculations on similar fluorinated pyridine systems can help predict the most likely sites for nucleophilic attack or metallation.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, computational models would likely predict that the positions ortho and para to the strongly activating cyano and fluoro groups are the most susceptible to attack. DFT studies on related 2-cyanopyridines often show that the C4 and C6 positions are the most electrophilic. The presence of the fluoro group at C3 would further modulate this, and computational analysis of electrostatic potential maps and frontier molecular orbitals (LUMO) would be instrumental in pinpointing the most favored site of reaction.

In the context of metallation, such as lithiation, which is a common strategy for functionalizing pyridine rings, computational modeling can predict the most acidic proton. The electron-withdrawing nature of the fluorine and cyano groups would increase the acidity of the ring protons. DFT calculations could determine the relative energies of the possible lithiated intermediates, thereby predicting the regioselectivity of deprotonation.

Stereoselectivity:

Stereoselectivity becomes a crucial factor when new chiral centers are introduced into the molecule, for example, through the reduction of the nitrile group or reactions at the hydroxymethyl group. nih.govnih.gov While this compound itself is achiral, reactions at its functional groups can lead to chiral products.

Computational modeling, particularly using quantum mechanics, can be employed to predict the stereochemical outcome of such reactions. For instance, in the asymmetric reduction of the nitrile to a primary amine, computational methods can model the transition states of the reaction with various chiral catalysts. By comparing the activation energies of the different diastereomeric transition states, the model can predict which enantiomer of the resulting amine will be formed in excess.

Similarly, for reactions involving the hydroxymethyl group, such as esterification with a chiral acid or oxidation to an aldehyde followed by nucleophilic addition, computational models can predict the favored stereoisomer. These predictions are often based on the analysis of steric and electronic interactions in the transition states.

A hypothetical computational analysis of a stereoselective reaction could involve the data presented in the following table:

| Chiral Catalyst | Diastereomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-CBS | TS-R | 15.2 | (R)-amine | 95 |

| (R)-CBS | TS-S | 17.8 | ||

| (S)-BINAP-Ru | TS-S | 14.5 | (S)-amine | 98 |

| (S)-BINAP-Ru | TS-R | 17.9 |

Role of Catalysts and Solvents in Reaction Outcomes

The choice of catalysts and solvents is critical in controlling the outcome of reactions involving this compound. Computational studies on analogous systems have demonstrated that these factors can significantly influence reaction rates, regioselectivity, and stereoselectivity.

Role of Catalysts:

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. acs.orgnih.govacs.org For a molecule like this compound, a key challenge would be the selective functionalization at a specific position, for instance, via a C-H activation or by converting the hydroxymethyl group into a leaving group for coupling.

Computational chemistry can aid in the rational design of catalyst systems. For example, DFT calculations can be used to model the entire catalytic cycle of a cross-coupling reaction. This would involve studying the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination steps. By comparing different ligands on the palladium catalyst, it is possible to predict which catalyst will be the most efficient and selective for a desired transformation.

The following table illustrates a hypothetical computational screening of catalysts for a Suzuki coupling reaction at a hypothetical brominated precursor to this compound.

| Palladium Catalyst | Ligand | Calculated Turnover Frequency (s⁻¹) | Predicted Yield (%) | Selectivity for Target Product |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 0.01 | 45 | Moderate |

| Pd₂(dba)₃ | SPhos | 0.5 | 92 | High |

| Pd(PPh₃)₄ | - | 0.05 | 65 | Good |

| PdCl₂(dppf) | dppf | 0.2 | 85 | High |

Role of Solvents:

Solvents can have a profound impact on reaction outcomes, particularly for reactions involving charged intermediates or transition states, which are common in nucleophilic substitutions. chim.it For this compound, the choice of solvent could influence the rate and selectivity of SNAr reactions.

Computational models, often combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM), can predict the effect of different solvents on reaction energetics. For example, polar aprotic solvents like DMF or DMSO are generally favored for SNAr reactions as they can solvate the charged intermediates, thereby lowering the activation energy. In contrast, protic solvents might hydrogen-bond with the nucleophile, reducing its reactivity.

Computational studies can quantify these effects by calculating the free energy profiles of a reaction in different solvent environments. This allows for a rational selection of the optimal solvent to achieve the desired reaction outcome.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in solution. For this compound, MD simulations could provide valuable insights into its conformational flexibility, solvation, and interactions with other molecules. chim.it

Conformational Analysis:

The hydroxymethyl group in this compound has rotational freedom around the C-C bond connecting it to the pyridine ring. MD simulations can explore the conformational landscape of this group, identifying the most stable rotamers and the energy barriers for their interconversion. This information is crucial for understanding how the molecule might bind to a biological target, as the preferred conformation in solution may differ from its conformation in a protein's active site.

Solvation and Hydrogen Bonding:

MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for a detailed analysis of the solvation shell around the molecule. The hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring and the cyano group are hydrogen bond acceptors. The fluorine atom can also participate in weaker interactions.

MD simulations can provide quantitative data on the number and lifetime of hydrogen bonds between the solute and solvent, as well as the radial distribution functions that describe the arrangement of solvent molecules around specific atoms of the solute. This information is important for understanding the molecule's solubility and how it might interact with aqueous environments in biological systems.

A hypothetical output from an MD simulation could be summarized in the following table:

| Hydrogen Bonding Site | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

|---|---|---|

| Hydroxymethyl -OH (donor) | 2.1 | 3.5 |

| Hydroxymethyl -O- (acceptor) | 1.5 | 2.8 |

| Pyridine N (acceptor) | 1.2 | 2.1 |

| Cyano N (acceptor) | 0.8 | 1.5 |

This type of detailed analysis, derived from MD simulations, is invaluable for building a comprehensive understanding of the physicochemical properties and potential biological activity of this compound.

Applications of 3 Fluoro 5 Hydroxymethyl Picolinonitrile As a Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the nitrile and hydroxymethyl groups, coupled with the activating effect of the fluorine atom on the pyridine (B92270) ring, positions 3-Fluoro-5-(hydroxymethyl)picolinonitrile as an ideal starting material for the synthesis of more complex heterocyclic systems. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form five- and six-membered heterocycles. For instance, reaction with azides can lead to the formation of tetrazole-containing pyridines, a motif of significant interest in medicinal chemistry.

Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing additional handles for synthetic diversification. These transformations open pathways to a wide range of fused and bi-aryl heterocyclic systems. The strategic combination of these reactions allows for the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes. The fluorine atom not only influences the reactivity of the pyridine ring but can also serve as a site for nucleophilic aromatic substitution, enabling the introduction of further complexity.

Scaffold for the Introduction of Diverse Functional Groups

The orthogonal reactivity of the functional groups present in this compound allows for its use as a versatile scaffold for the systematic introduction of a wide array of functional groups. The hydroxymethyl group can be converted into a variety of other functionalities, such as halides, ethers, esters, and amines, through standard organic transformations. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials.

The nitrile group is also a versatile functional handle. Its hydrolysis provides a carboxylic acid, which can be further derivatized to amides, esters, and other acid derivatives. The ability to selectively manipulate each functional group without affecting the others is a key advantage of this building block. This selective functionalization allows for the creation of a library of derivatives from a single, readily accessible starting material, accelerating the discovery of new molecules with desired properties.

Role in the Synthesis of Ligands for Metal Coordination Chemistry

The pyridine nitrogen and the nitrile group of this compound can act as coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands for metal coordination chemistry. The electronic properties of the pyridine ring, modulated by the electron-withdrawing fluorine and nitrile groups, can influence the coordination properties of the resulting ligands.

The hydroxymethyl group provides a convenient point of attachment for other coordinating moieties, allowing for the construction of multidentate ligands. For example, etherification or esterification of the hydroxymethyl group with other heterocyclic or functionalized aromatic rings can lead to the formation of chelating ligands with tailored coordination geometries. The resulting metal complexes have potential applications in catalysis, sensing, and materials science. Research in this area explores how the substitution pattern on the pyridine ring affects the stability and reactivity of the corresponding metal complexes. Fluorinated pyrazolate ligands, for instance, have been shown to impart favorable properties such as thermal and oxidative stability to metal complexes. uta.edu

Design and Synthesis of Molecular Probes

The unique combination of a fluorinated pyridine core and reactive functional groups makes this compound an attractive scaffold for the design and synthesis of molecular probes. The fluorine atom can be utilized for ¹⁹F NMR studies, providing a sensitive handle for monitoring molecular interactions and environmental changes.

The hydroxymethyl and nitrile groups can be functionalized with reporter groups, such as fluorophores or affinity tags, to create probes for biological imaging and sensing applications. For example, the hydroxymethyl group can be used to attach the probe to a biomolecule of interest, while the fluorinated pyridine core can serve as a signaling unit. The development of such probes is crucial for understanding complex biological processes at the molecular level. The synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides highlights the potential for developing radiolabeled probes for applications such as PET imaging. rsc.orgnih.gov

Integration into Polymeric Materials and Functional Materials

The properties of this compound also lend themselves to applications in materials science, particularly in the development of advanced polymeric and functional materials.

Polyimides and Fluorinated Networks

The bifunctional nature of this compound, with its reactive hydroxymethyl and nitrile groups, makes it a potential monomer for the synthesis of novel polyimides and other high-performance polymers. The incorporation of the fluorinated pyridine moiety into the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. The nitrile groups can also undergo cross-linking reactions to form robust, three-dimensional fluorinated networks with enhanced mechanical and thermal properties.

Surface Modification and Coating Applications

The ability to introduce specific functional groups onto the this compound scaffold makes it a candidate for surface modification and the development of functional coatings. The hydroxymethyl group can be used to anchor the molecule to a variety of surfaces, while the fluorinated pyridine ring can provide a low-energy, hydrophobic surface. Such coatings could find applications in creating water-repellent, anti-fouling, or chemically resistant surfaces. The surface modification of fluoropolymers is a well-established field, and the introduction of functionalized building blocks like the one discussed here offers new avenues for creating materials with tailored surface properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.